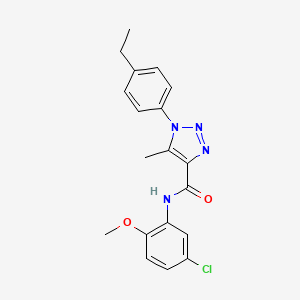![molecular formula C21H21N5O3S3 B2548606 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219418-20-8](/img/structure/B2548606.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and pyrazole derivatives, which are known for their biological activities. For instance, the first paper describes a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which were synthesized to evaluate their antiallergic activity . The second paper discusses the synthesis of a benzothiazole derivative, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, and its spectral characterization, as well as its antibacterial, antifungal, and anticancer activities . These studies suggest that the compound of interest may also possess significant biological activities, given the structural similarities.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amine derivatives with carboxylic acids or their functional equivalents. In the second paper, the synthesis of a benzothiazole derivative was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that a similar approach could be used for the synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, possibly involving the reaction of a pyrazole derivative with a thiophene-2-sulfonyl chloride followed by coupling with a benzothiazole amine.
Molecular Structure Analysis
The molecular structure of benzothiazole and pyrazole derivatives is characterized by the presence of heterocyclic rings that can engage in various interactions, such as hydrogen bonding and π-π stacking. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are typically used to characterize these compounds . These techniques would be essential in confirming the structure of the compound of interest, ensuring that the synthesis has proceeded correctly and that the desired product has been obtained.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The amide linkage, for example, could be involved in hydrolysis reactions under certain conditions. The presence of the pyrazole and benzothiazole rings could also allow for electrophilic substitution reactions, potentially leading to the formation of various derivatives. The papers provided do not detail specific reactions for the compound , but the described activities of similar compounds suggest that it may undergo similar chemical transformations .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that it would exhibit properties typical of similar organic compounds. These might include moderate solubility in organic solvents, potential for crystallization, and stability under standard conditions. The biological activity assays described in the papers suggest that the compound may have a significant interaction with biological targets, which could be attributed to its physical and chemical properties .
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Synthetic Applications : Heterocyclic compounds, including those containing pyrazole, thiazole, and thiophene moieties, are of significant interest in organic synthesis. They serve as key intermediates in the development of diverse biologically active molecules. For example, thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic derivatives, demonstrating the versatility of these compounds in creating pharmacologically relevant structures (Mohareb et al., 2004).
Antimicrobial and Antituberculosis Activity : Compounds with thiazole and pyrazole scaffolds have been investigated for their antimicrobial properties. For instance, thiazole-aminopiperidine hybrids have shown activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Insecticidal Properties : New heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal activity against pests like the cotton leafworm. This research underscores the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).
Anticancer Activity : The synthesis of novel heterocycles has been directed towards exploring their anticancer potential. For example, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been evaluated for their anti-tumor activities, showing significant effects in various cancer cell lines, which could pave the way for new cancer treatments (Nassar et al., 2015).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S3/c27-20(17-7-3-12-26(17)32(28,29)19-9-4-15-30-19)25(14-13-24-11-5-10-22-24)21-23-16-6-1-2-8-18(16)31-21/h1-2,4-6,8-11,15,17H,3,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYRJRIFYAKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
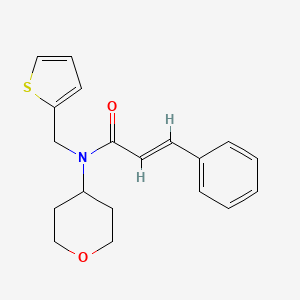

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
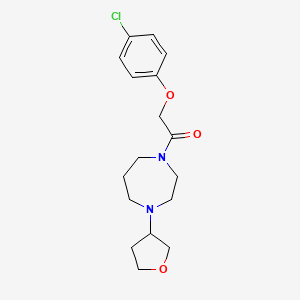
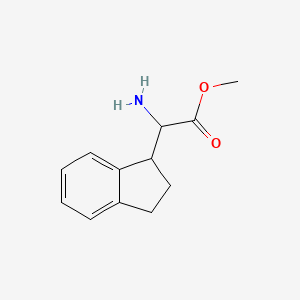
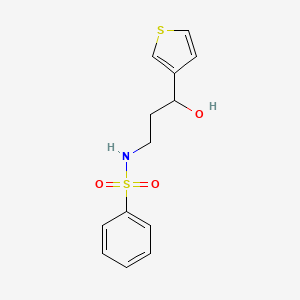
![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)


